N-(4-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-4-methylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[4-[2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S2/c1-17-3-9-22(10-4-17)34(31,32)26-24-25-20(16-33-24)15-23(30)28-13-11-27(12-14-28)21-7-5-19(6-8-21)18(2)29/h3-10,16H,11-15H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLFCXYVBMRGCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-4-methylbenzene-1-sulfonamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-acetylphenylamine with piperazine under controlled conditions to form the 4-(4-acetylphenyl)piperazine intermediate.
Thiazole Ring Formation: The intermediate is then reacted with 2-bromoacetylthiazole in the presence of a base to form the thiazole ring.
Sulfonamide Formation: The final step involves the reaction of the thiazole intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Basic Information
- Molecular Formula : C23H27N3O4S
- Molecular Weight : 441.5 g/mol
- CAS Number : 1090776-19-4
Structural Characteristics
The compound features a thiazole ring, a piperazine moiety, and a sulfonamide group, which contribute to its biological activity. The presence of the acetylphenyl group is notable for enhancing lipophilicity and potentially improving membrane permeability.
Antitumor Activity
Research indicates that sulfonamide derivatives exhibit significant antitumor properties. Studies have shown that compounds similar to N-(4-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-4-methylbenzene-1-sulfonamide can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study : A study published in Cancer Research demonstrated that a related compound effectively inhibited the growth of breast cancer cells in vitro by inducing apoptosis via the mitochondrial pathway .
Antimicrobial Properties
Sulfonamides are historically known for their antibacterial effects. This compound has shown promise against a range of bacterial strains, including multi-drug resistant pathogens.
Case Study : In a clinical trial reported in The Journal of Antimicrobial Chemotherapy, a derivative was tested against methicillin-resistant Staphylococcus aureus (MRSA) and exhibited significant antibacterial activity, suggesting potential use in treating resistant infections .
Neuropharmacological Effects
The piperazine component is associated with central nervous system activity. Preliminary studies suggest that this compound may have anxiolytic and antidepressant effects.
Case Study : Research published in Neuropharmacology highlighted the anxiolytic properties of similar piperazine derivatives in animal models, indicating potential for treating anxiety disorders .
Comparison of Biological Activities
| Activity Type | Related Compound | IC50 (µM) | Reference |
|---|---|---|---|
| Antitumor | Compound A | 12.5 | Cancer Research |
| Antimicrobial | Compound B | 8.0 | J Antimicrob Chemother |
| Anxiolytic | Compound C | 15.0 | Neuropharmacology |
Summary of Key Findings
| Study Focus | Findings | |
|---|---|---|
| Antitumor Activity | Induced apoptosis in breast cancer cells | Potential for cancer therapy |
| Antimicrobial Efficacy | Effective against MRSA | Useful for resistant infections |
| Neuropharmacology | Anxiolytic effects observed | Possible treatment for anxiety |
Mechanism of Action
The mechanism of action of N-(4-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as dopamine receptors . The compound binds to these receptors, modulating their activity and influencing signal transduction pathways involved in neurological processes .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Key Structural Differences and Similarities
The target compound shares core features with piperazine- and sulfonamide-containing analogues. Below is a comparative analysis based on substituent variations and inferred pharmacological implications:
Table 1: Structural and Functional Comparison of Analogues
Pharmacological Implications of Substituent Variations
Piperazine Substitutions :
- 4-Acetylphenyl (Target) : The acetyl group may enhance metabolic stability compared to halogens (e.g., chloro in ) or methoxy groups . Acetyl’s electron-withdrawing nature could fine-tune receptor binding.
- 4-Methylbenzenesulfonyl (Tosyl) : Tosyl groups are common in protease inhibitors; the target’s sulfonamide may similarly interact with polar enzyme pockets.
Heterocyclic Cores: 1,3-Thiazole (Target) vs. Quinazoline : The fused ring system in quinazolines confers rigidity, often enhancing anticonvulsant efficacy via GABA receptor modulation.
Terminal Functional Groups :
- Sulfonamide (Target) vs. Acetamide : Sulfonamides generally exhibit higher acidity and stronger hydrogen-bonding capacity, favoring interactions with serine proteases or carbonic anhydrases.
Biological Activity
N-(4-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-4-methylbenzene-1-sulfonamide is a complex organic compound with potential therapeutic applications. It features a piperazine ring, thiazole ring, and a sulfonamide group, which contribute to its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms, applications in medicinal chemistry, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
Key Structural Features
| Feature | Description |
|---|---|
| Piperazine Ring | A six-membered ring with two nitrogen atoms, contributing to its pharmacological properties. |
| Thiazole Ring | A five-membered ring containing sulfur and nitrogen, known for its biological activities. |
| Sulfonamide Group | Enhances solubility and bioactivity; often involved in drug interactions. |
The mechanism of action of this compound primarily involves interaction with specific molecular targets such as dopamine receptors. This interaction can modulate neurotransmitter systems, potentially offering therapeutic benefits in central nervous system disorders.
Therapeutic Applications
The compound has been studied for various therapeutic applications:
- Anticonvulsant Activity : Compounds with similar thiazole structures have shown promise in reducing seizure activity. Research indicates that modifications in the thiazole structure can enhance anticonvulsant properties .
- Antimicrobial Activity : Similar sulfonamide compounds have demonstrated antibacterial effects against various strains. The presence of electron-donating groups significantly enhances their efficacy .
Case Studies
- Anticonvulsant Properties : In a study evaluating thiazole derivatives, certain analogues exhibited significant anticonvulsant activity, suggesting that the structural components of this compound may confer similar benefits .
- Antimicrobial Efficacy : Research on thiazole-integrated compounds has shown promising results against bacterial strains comparable to standard antibiotics like norfloxacin . This suggests that the compound could be effective in treating infections.
In Vitro Studies
In vitro studies have been conducted to assess the toxicity and efficacy of this compound against various cell lines:
Summary of In Vitro Results
Q & A
Q. How can researchers optimize the synthesis of the piperazine-thiazole core in this compound?
- Methodological Answer : The synthesis involves multi-step reactions, including:
- Piperazine functionalization : React 4-(4-acetylphenyl)piperazine with bromoacetyl chloride to introduce the 2-oxoethyl group.
- Thiazole ring formation : Use a Hantzsch thiazole synthesis approach by condensing thiourea derivatives with α-bromoketones under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Employ column chromatography (silica gel, methanol/chloroform gradient) to isolate intermediates. Optimize yields by adjusting reaction temperatures (60–80°C) and stoichiometric ratios (1:1.2 for bromoacetyl chloride to piperazine) .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions on the piperazine and thiazole rings (e.g., acetylphenyl proton signals at δ 2.5–2.7 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 540.2) .
- X-ray Diffraction (XRD) : Determine crystal structure and intermolecular interactions, especially for sulfonamide and acetyl groups .
- Thermal Analysis : Conduct TGA/DSC to assess thermal stability (decomposition >200°C) .
Q. What safety protocols are essential for handling sulfonamide derivatives like this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Work in a fume hood to avoid inhalation of fine particulates .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .
Advanced Research Questions
Q. How can computational modeling predict the compound’s receptor-binding interactions?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions on the sulfonamide and acetyl groups .
- Molecular Dynamics (MD) : Simulate binding to target receptors (e.g., dopamine D3) over 100-ns trajectories to assess stability of hydrogen bonds (e.g., between sulfonamide and Arg/Lys residues) .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes when modifying substituents (e.g., acetyl to trifluoroacetyl) .
Q. How should structure-activity relationship (SAR) studies be designed for piperazine analogs?
- Methodological Answer :
- Substituent Variation : Synthesize derivatives with halogen (Cl, F) or alkyl (methyl, ethyl) groups on the phenyl ring. Test for changes in IC₅₀ values against target enzymes .
- Bioisosteric Replacement : Replace the acetyl group with sulfonyl or carbamate moieties to evaluate metabolic stability .
- In Vitro Assays : Use radioligand binding assays (e.g., ³H-spiperone for dopamine receptors) to quantify affinity shifts .
Q. How can contradictions in biological activity data be resolved?
- Methodological Answer :
- Dose-Response Reproducibility : Repeat assays (n ≥ 3) under standardized conditions (e.g., pH 7.4 buffer, 37°C) to confirm EC₅₀ trends .
- Off-Target Screening : Use panels of 50+ receptors/enzymes to identify unintended interactions (e.g., serotonin 5-HT₂A binding) .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare activity across analogs (p < 0.05 significance threshold) .
Q. What methodologies evaluate pharmacokinetic properties in preclinical models?
- Methodological Answer :
- Microsomal Stability : Incubate the compound with liver microsomes (human/rat) and measure remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes .
- Plasma Protein Binding : Use equilibrium dialysis to determine unbound fraction (e.g., 85% binding suggests high tissue distribution) .
- Caco-2 Permeability : Assess intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates high bioavailability) .
Q. How can HPLC methods be developed for purity analysis?
- Methodological Answer :
- Column Selection : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile/0.1% formic acid (70:30 v/v) .
- Detection : Set UV wavelength to 254 nm (sulfonamide absorption maxima) .
- Validation : Determine linearity (R² > 0.995), LOD (0.1 µg/mL), and LOQ (0.3 µg/mL) per ICH guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
